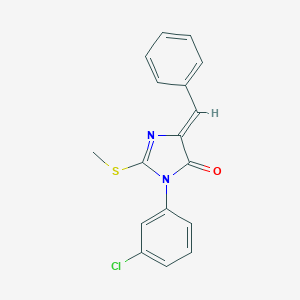
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one, also known as MTBCI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the imidazoline family and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one is not fully understood, but studies have suggested that it works by targeting specific signaling pathways in cells. This compound has been shown to inhibit the expression of certain proteins that are involved in cell proliferation and survival. It has also been shown to activate certain enzymes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and cardiovascular benefits, this compound has also been shown to have antioxidant properties. It has been shown to reduce oxidative stress in cells and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one in lab experiments is its specificity. This compound has been shown to target specific signaling pathways in cells, making it a useful tool for studying these pathways. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one. One area of research is in the development of new cancer treatments. Studies have shown that this compound has potential as a cancer treatment, and further research is needed to explore its efficacy in different types of cancer.
Another area of research is in the development of new cardiovascular treatments. Studies have shown that this compound can improve cardiac function, and further research is needed to explore its potential as a treatment for heart disease.
Finally, there is a need for further research on the mechanism of action of this compound. While some studies have suggested that it works by targeting specific signaling pathways, more research is needed to fully understand how it works at a molecular level.
Synthesemethoden
The synthesis of 2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one involves the reaction of 2-methylthio-1H-imidazole-4-carbaldehyde with 3-chlorobenzaldehyde and benzylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-3-(3-chlorophenyl)-5-benzylidene-1-imidazoline-4-one has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in the treatment of cardiovascular disease. Studies have shown that this compound can improve cardiac function and reduce inflammation in the heart.
Eigenschaften
Molekularformel |
C17H13ClN2OS |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C17H13ClN2OS/c1-22-17-19-15(10-12-6-3-2-4-7-12)16(21)20(17)14-9-5-8-13(18)11-14/h2-11H,1H3/b15-10- |
InChI-Schlüssel |
JRZBIOKMGXKGMD-GDNBJRDFSA-N |
Isomerische SMILES |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295826.png)
![4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295827.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)
![(6Z)-5-imino-2-isopropyl-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295829.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
